(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Description
This compound features a benzo[d]thiazole core substituted at position 3 with a 2-methoxyethyl group and at position 6 with a methylsulfonyl moiety. The acrylamide side chain is conjugated to a thiophene-2-yl group, forming an (E,Z)-configured imine system. The methylsulfonyl group enhances polarity and metabolic stability, while the thiophene contributes π-π stacking interactions in target binding .
Properties
IUPAC Name |
(E)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-24-10-9-20-15-7-6-14(27(2,22)23)12-16(15)26-18(20)19-17(21)8-5-13-4-3-11-25-13/h3-8,11-12H,9-10H2,1-2H3/b8-5+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUADDNMJXRMSA-MOCLJKNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide belongs to a class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of various functional groups, including a benzothiazole moiety, which is critical for its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. A study indicated that related compounds exhibit antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) often below 50 µg/mL against various pathogens . While specific data for our compound is limited, its structural similarities suggest potential efficacy against bacterial and fungal strains.
Anticancer Activity
Research into benzothiazole derivatives has revealed their potential as anticancer agents. For instance, compounds with similar structures have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, a derivative exhibited an IC50 value of 28 ng/mL against a human melanoma cell line . Given the structure of (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide, it is plausible that it may exhibit comparable or enhanced anticancer properties.
The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in target cells. For example, some derivatives are known to inhibit protein kinases involved in cancer cell proliferation. Specifically, compounds have been identified as potent inhibitors of the p56lck kinase with IC50 values in the nanomolar range . The target pathways for (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide remain to be elucidated but may involve similar mechanisms.
Case Studies
- Anticancer Studies : A recent investigation into substituted benzothiazoles demonstrated their ability to inhibit cancer cell growth significantly. One compound from the series showed an IC50 value of 9.7 µM against melanoma cells, indicating promising anticancer properties that could be explored further for our compound .
- Antimicrobial Efficacy : In vitro studies have shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity. One study reported that a related compound had an MIC value of 50 µg/mL against multiple bacterial strains, suggesting that our compound may also exhibit similar antimicrobial potency .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Core Structure: Thiadiazole ring with a dimethylamino-acryloyl substituent.
- Key Differences: Replaces benzo[d]thiazole with thiadiazole, which reduces aromaticity and alters electronic distribution. The dimethylamino group increases basicity compared to the methoxyethyl group in the target compound.
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
Acrylamide-Linked Heterocycles
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
- Core Structure : Similar benzo[d]thiazole core but with a 1,3-benzodioxole substituent instead of thiophene.
- The 6-methyl group on the benzothiazole reduces steric hindrance compared to the 3-(2-methoxyethyl) substitution in the target compound .
4-Amino-5-benzoyl-N-(4-(dimethylamino)phenyl)-2-(phenylamino)thiophene-3-carboxamide (6)
- Core Structure : Thiophene-carboxamide with dimethylaniline.
- Key Differences : Thiophene is part of the carboxamide scaffold rather than a side chain. The dimethylaniline group introduces strong electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl group in the target compound .
Benzothiazine-Acrylamide Hybrids
(2Z)-2-(4-Methoxybenzylidene)-6-nitro-4H-benzo[1,4]thiazin-3-one (7)
Comparative Analysis Table
Implications for Drug Design
- Selectivity : The target compound’s methylsulfonyl and thiophene groups may improve selectivity for sulfur-binding enzyme pockets compared to methyl or benzodioxole-containing analogs.
- Solubility: The 2-methoxyethyl group likely enhances aqueous solubility relative to non-polar substituents in comparators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
